molecular formula C14H16N2O3 B2816139 3-Pivalamidobenzofuran-2-carboxamide CAS No. 898372-44-6

3-Pivalamidobenzofuran-2-carboxamide

Cat. No. B2816139
CAS RN: 898372-44-6
M. Wt: 260.293
InChI Key: VHIKGHYENKOUIT-UHFFFAOYSA-N
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Description

3-Pivalamidobenzofuran-2-carboxamide is a derivative of benzofuran-carboxamide. Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in benzofuran derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Synthesis Analysis

The synthesis of benzofuran-2-carboxamide derivatives involves a highly modular synthetic route that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry . This strategy enables access to a wide range of elaborate benzofuran-2-carboxamides . For the directed C–H arylation reactions, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .

Scientific Research Applications

Antibacterial Activity

Benzofuran derivatives have been found to have significant antibacterial activity . They are considered one of the most powerful tools in the fight against bacterial strain-caused infection . The rise in drug resistance to clinically utilized anti-infectives has led to an urgent need to find new antimicrobial compounds with distinct mechanisms of action .

Antimicrobial Properties

In addition to their antibacterial activity, benzofuran derivatives have been shown to display a wide range of antimicrobial properties . This makes them a promising area of study for the development of new treatments for a variety of infectious diseases .

Anticancer Properties

Benzofuran derivatives have also been shown to have anticancer properties . This suggests that they could be used in the development of new cancer treatments .

Drug Design

The benzofuran core is present in many biologically active natural products, making it a popular scaffold to explore when designing drugs . A large number of benzofuran-based drugs are available on the market, including Methoxsalen (used against psoriasis and eczema), the antiarrhythmic medications Amiodarone and Dronedarone, as well as the antidepressant Vilazodone .

Synthesis of Elaborate Derivatives

Benzofuran derivatives can be synthesized through a combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry . This method enables access to a wide range of elaborate benzofuran-2-carboxamide derivatives .

Antidepressant Properties

Some benzofuran derivatives, such as Vilazodone, have been used as antidepressants . This suggests that benzofuran derivatives could be used in the development of new treatments for depression .

properties

IUPAC Name

3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-14(2,3)13(18)16-10-8-6-4-5-7-9(8)19-11(10)12(15)17/h4-7H,1-3H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIKGHYENKOUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pivalamidobenzofuran-2-carboxamide

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